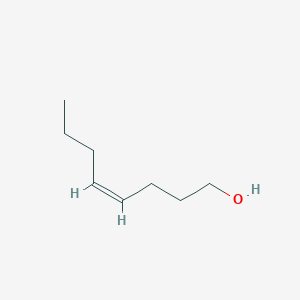

(Z)-4-Octen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54393-36-1 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(Z)-oct-4-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4- |

InChI Key |

OZQBPZSICOOLGU-PLNGDYQASA-N |

Isomeric SMILES |

CCC/C=C\CCCO |

Canonical SMILES |

CCCC=CCCCO |

density |

0.844-0.851 |

physical_description |

Clear, colourless liquid; Powerful, sweet, earthy odour with a strong herbaceous note |

solubility |

Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-4-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-Octen-1-ol is an unsaturated fatty alcohol that has garnered interest in the fields of flavor and fragrance chemistry, as well as in the study of insect pheromones. Its characteristic sweet, earthy, and herbaceous odor has led to its use as a flavoring agent. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its fundamental properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 54393-36-1 | [1] |

| Appearance | Colorless clear liquid | [2] |

| Odor | Sweet, earthy, herbaceous | [2] |

| Density | 0.844 - 0.851 g/cm³ @ 25 °C | [3] |

| Boiling Point | 174.00 - 176.00 °C @ 760.00 mm Hg | [2] |

| Vapor Pressure | 0.106 mm/Hg @ 25.00 °C | [2] |

| Flash Point | 170.00 °F (76.67 °C) TCC | [2] |

| Refractive Index | 1.444 - 1.450 @ 20.00 °C | [3] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents and ethanol. | |

| Kovats Retention Index | 1041, 1043, 1044 (Standard non-polar column) | [4] |

Experimental Protocols

Synthesis: Stereoselective Synthesis of (Z)-Alkenes

The synthesis of (Z)-alkenes, such as this compound, requires stereoselective methods to control the geometry of the double bond. Common approaches include the Wittig reaction with non-stabilized ylides and the partial hydrogenation of alkynes using specific catalysts.

The Wittig reaction is a widely used method for forming carbon-carbon double bonds. The use of a non-stabilized ylide generally favors the formation of the (Z)-isomer.

-

Step 1: Ylide Preparation: A phosphonium salt, such as butyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to generate the corresponding ylide.

-

Step 2: Reaction with Aldehyde: The ylide solution is then cooled (typically to -78 °C) and a solution of an appropriate aldehyde, such as 4-hydroxybutanal, in THF is added dropwise.

-

Step 3: Quenching and Work-up: After the reaction is complete, it is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic layer is then extracted, dried, and the solvent is removed under reduced pressure to yield the crude product.

The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), can stereoselectively produce a (Z)-alkene.

-

Step 1: Reaction Setup: 4-Octyn-1-ol is dissolved in a suitable solvent (e.g., ethanol or hexane) in a reaction vessel. Lindlar's catalyst is then added to the solution.

-

Step 2: Hydrogenation: The reaction vessel is flushed with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) with vigorous stirring. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Step 3: Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound.

Purification

Purification of the synthesized this compound is crucial to remove byproducts and unreacted starting materials.

Fractional distillation is effective for separating compounds with close boiling points.

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.

-

Distillation: The crude product is heated in the distillation flask. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the vapor with the more volatile component. The fraction that distills at the boiling point of this compound is collected.

Preparative HPLC can be used for high-purity isolation of medium-chain alkenols.

-

Column and Mobile Phase Selection: A suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) are selected based on analytical scale separations.

-

Sample Preparation and Injection: The crude product is dissolved in a small amount of the mobile phase and injected onto the preparative HPLC column.

-

Fraction Collection: The eluent is monitored by a detector (e.g., UV or refractive index), and the fraction corresponding to the peak of this compound is collected. The solvent is then removed to yield the purified product.

Analysis

The identity and purity of this compound can be confirmed using various analytical techniques.

GC-MS is a powerful technique for separating and identifying volatile compounds.

-

Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

GC Conditions: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation. Helium is typically used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the peak corresponding to this compound is recorded and compared with library spectra for identification. The fragmentation pattern will show characteristic losses, such as the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound, including the stereochemistry of the double bond.

Visualization of a Synthetic Workflow

As detailed information on the biological signaling or metabolic pathways of this compound is not currently available, a logical workflow for its synthesis via a Wittig reaction is presented below. This diagram illustrates the key steps from starting materials to the purified product.

Caption: A generalized workflow for the synthesis of this compound via the Wittig reaction.

Biological Activity and Potential Applications

This compound is recognized for its contribution to the flavor profile of various foods and beverages. While its biological activity is not extensively studied, its structural similarity to other known insect pheromones suggests a potential role in chemical communication among certain insect species. Further research is needed to elucidate its specific biological functions and to explore its potential applications in areas such as pest management or as a bioactive compound in drug development. The biosynthesis of C8 alcohols in fungi is known to occur via the peroxidation and cleavage of linoleic acid, suggesting a possible natural source for this compound.

References

(Z)-4-Octen-1-ol molecular weight and formula

An In-depth Technical Guide on (Z)-4-Octen-1-ol

This guide provides the fundamental molecular and structural information for this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Data

The essential molecular details of this compound are summarized in the table below for clear reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [2][4] |

| Molar Mass | 128.2120 g/mol | [1] |

Structural and Identifier Information

To further characterize this compound, the following diagram illustrates the relationship between its common name, chemical formula, and molecular weight.

Caption: Molecular properties of this compound.

References

An In-depth Technical Guide to (Z)-4-Octen-1-ol: Structure, Stereoisomers, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-4-octen-1-ol, a monounsaturated eight-carbon alcohol. The document details its chemical structure, stereoisomerism, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its stereoselective synthesis and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended to be a valuable resource for researchers in organic synthesis, analytical chemistry, and chemical ecology, particularly those involved in the study of semiochemicals and the development of insect pest management strategies.

Chemical Structure and Stereoisomerism

This compound is an organic compound with the molecular formula C₈H₁₆O.[1][2] Its structure consists of an eight-carbon chain with a hydroxyl group at one terminus (C1) and a carbon-carbon double bond between C4 and C5. The "(Z)" designation, from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond are on the same side. In this case, the alkyl chains continuing from the double bond are on the same side, resulting in a "cis" configuration.

Stereoisomers

The primary stereoisomer of this compound is its geometric isomer, (E)-4-octen-1-ol, where the "(E)" from the German entgegen (opposite) signifies a "trans" configuration of the alkyl groups across the double bond. Due to the presence of the double bond, these two isomers are diastereomers of each other.

It is critical to note that 4-octen-1-ol is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different substituent groups). Therefore, it does not have enantiomers (non-superimposable mirror images) and is not optically active. The only form of stereoisomerism exhibited by 4-octen-1-ol is geometric isomerism (E/Z isomerism).

Physicochemical Properties

The geometric isomerism of (Z)- and (E)-4-octen-1-ol gives rise to differences in their physical properties, which can be exploited for their separation and identification. A summary of their key quantitative data is presented in the table below.

| Property | This compound | (E)-4-Octen-1-ol |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [1][2] | 128.21 g/mol [1] |

| CAS Number | 54393-36-1[3] | 31502-21-3[1] |

| Appearance | Colorless clear liquid[2] | Colorless liquid |

| Boiling Point | 174-176 °C at 760 mmHg[3] | 196 °C at 760 mmHg[1] |

| Density | 0.844-0.851 g/cm³ at 25 °C[2][3] | 0.845 g/cm³[1] |

| Refractive Index | 1.444-1.450 at 20 °C[3] | ~1.440 at 20 °C[1] |

| Solubility | Insoluble in water; soluble in organic solvents[2] | Soluble in organic solvents |

Experimental Protocols

Stereoselective Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] Unstabilized ylides, such as those derived from simple alkyl halides, typically lead to the formation of (Z)-alkenes with high stereoselectivity.[4][5]

Objective: To synthesize this compound from butanal and (4-hydroxybutyl)triphenylphosphonium bromide.

Materials:

-

(4-Hydroxybutyl)triphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Butanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-hydroxybutyl)triphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of n-butyllithium dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of butanal, freshly distilled, to the ylide solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds, such as insect pheromones and related molecules.[6]

Objective: To confirm the identity and assess the purity of the synthesized this compound.

Instrumentation and Consumables:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of semi-polar compounds (e.g., DB-5ms, HP-5ms, or equivalent)

-

Helium (carrier gas)

-

Sample vials with septa

-

Microsyringe for injection

-

Hexane (for sample dilution)

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp: 10 °C/min to 150 °C

-

Ramp: 20 °C/min to 250 °C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in hexane (e.g., 10-100 µg/mL).

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Compare the acquired mass spectrum with a reference spectrum from a database (e.g., NIST) to confirm the identity. The mass spectrum should show the molecular ion peak (m/z 128) and characteristic fragmentation patterns.

-

Assess the purity of the sample by calculating the peak area percentage of this compound relative to any impurities.

-

If a standard of (E)-4-octen-1-ol is available, its retention time can be determined to confirm the stereochemical purity of the (Z)-isomer.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. 4-Octen-1-ol, (4E)-|31502-21-3|lookchem [lookchem.com]

- 2. 4-Octen-1-ol, (4Z)- | C8H16O | CID 5352836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 54393-36-1 [thegoodscentscompany.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. biorxiv.org [biorxiv.org]

(Z)-4-Octen-1-ol: An In-Depth Technical Guide on its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-Octen-1-ol, also known as cis-4-Octen-1-ol, is an unsaturated fatty alcohol with potential applications in the flavor and fragrance industry. While it is listed as a flavoring agent, detailed scientific literature on its natural occurrence, biosynthesis, and physiological roles is notably scarce. This technical guide synthesizes the currently available information on this compound, providing a comprehensive overview for researchers and professionals in drug development and related scientific fields. The guide highlights the limited data on its natural sources and provides general methodologies for the analysis of similar volatile compounds, aiming to facilitate future research into this molecule.

Introduction

This compound is an eight-carbon unsaturated alcohol with the chemical formula C₈H₁₆O. Its structure features a cis-configured double bond between the fourth and fifth carbon atoms. The compound is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), designated with FEMA number 4354, and is considered Generally Recognized as Safe (GRAS).[1] Despite its status as a flavor ingredient, its presence in nature is not well-documented in peer-reviewed scientific literature. This guide aims to collate the existing information and provide a framework for further investigation.

Natural Occurrence

Information regarding the natural occurrence of this compound is sparse and primarily found in industry-related databases rather than in primary scientific research. One fragrance and flavor database lists its presence in a variety of plants, including banana fruit, witch hazel (Hamamelis virginiana), woodruff (Galium odoratum), and yew (Taxus). However, extensive searches of scientific literature for analytical studies confirming the presence and concentration of this compound in these plants have not yielded specific results. Many studies on the volatile profiles of these plants identify a wide range of other compounds, but this compound is not among them, suggesting it may be a trace component or that its presence is not widely confirmed.

Table 1: Reported Natural Sources of this compound (Unverified by Primary Literature)

| Natural Source | Plant Part | Quantitative Data | Reference |

| Banana (Musa spp.) | Fruit | Not Available | Industry Database |

| Witch Hazel (Hamamelis virginiana) | Not Specified | Not Available | Industry Database |

| Woodruff (Galium odoratum) | Not Specified | Not Available | Industry Database |

| Yew (Taxus spp.) | Not Specified | Not Available | Industry Database |

Note: The presence of this compound in these sources could not be independently verified through a review of available scientific literature. The quantitative data for its concentration in these sources is not available.

Biosynthesis of Unsaturated C8 Alcohols

While the specific biosynthetic pathway for this compound has not been elucidated, the biosynthesis of other C8 unsaturated alcohols, such as 1-octen-3-ol, is well-studied and likely provides a model for the formation of related compounds. These pathways generally involve the enzymatic modification of fatty acids.

The biosynthesis of many plant volatiles, including C8 alcohols, often originates from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linoleic acid and α-linolenic acid. This pathway is responsible for generating a variety of volatile compounds that contribute to the "green leaf" aroma of plants and are involved in plant defense and signaling.

Below is a generalized diagram illustrating the initial steps of the lipoxygenase pathway, which could theoretically lead to the formation of various octenol isomers.

Caption: Generalized Lipoxygenase (LOX) pathway for the biosynthesis of C8 volatile compounds.

Further research is required to determine if this compound is a product of this or a related pathway and to identify the specific enzymes involved.

Experimental Protocols for Identification and Quantification

Although no specific protocols for this compound from natural sources were found, general methods for the analysis of volatile organic compounds (VOCs) from plant matrices are well-established. These can be adapted for the targeted analysis of this compound.

4.1. Extraction of Volatiles

The choice of extraction method is critical for the analysis of volatile compounds and depends on the plant matrix and the volatility of the target analyte.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the analysis of volatiles from fruits and leaves. The sample is placed in a sealed vial and heated to release volatile compounds into the headspace. A fused-silica fiber coated with a stationary phase is then exposed to the headspace to adsorb the analytes. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

-

Simultaneous Distillation-Extraction (SDE): This method is suitable for extracting less volatile compounds and for larger sample sizes. The sample is subjected to steam distillation, and the volatiles are simultaneously extracted into an organic solvent.

-

Solvent Extraction: This involves the direct extraction of the plant material with an organic solvent. This method is less common for highly volatile compounds but can be used for a broader range of analytes.

4.2. Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the separation and identification of volatile compounds. The extracted volatiles are separated on a GC column, and the eluted compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries (e.g., NIST, Wiley).

-

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is used for the quantification of volatile compounds. While less specific than GC-MS, it provides a response that is proportional to the mass of the carbon in the analyte, making it suitable for quantitative analysis when authentic standards are available.

The following diagram illustrates a general workflow for the analysis of plant volatiles.

Caption: General experimental workflow for the analysis of plant volatile compounds.

Conclusion and Future Directions

This compound is a compound of interest in the flavor and fragrance industry, yet its scientific documentation in the context of natural products is surprisingly limited. This guide underscores the significant gap in the literature regarding its natural occurrence, biosynthesis, and biological function. For researchers, this represents an opportunity for novel investigations.

Future research should focus on:

-

Verification of Natural Sources: Utilizing modern analytical techniques such as GC-MS to systematically screen the reported plant sources for the presence of this compound.

-

Quantitative Analysis: Developing and validating quantitative methods to determine the concentration of this compound in any confirmed natural sources.

-

Biosynthetic Pathway Elucidation: Using isotopic labeling studies and genetic approaches to uncover the biosynthetic pathway of this compound in plants.

-

Biological Activity Screening: Investigating the potential biological activities of this compound, including its role as a semiochemical (e.g., pheromone or kairomone) or its potential pharmacological properties.

By addressing these research gaps, a more complete understanding of this compound can be achieved, potentially unlocking new applications for this molecule in various scientific and industrial fields.

References

The Enigmatic Origins of (Z)-4-Octen-1-ol: A Technical Guide to a Putative Biosynthetic Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-Octen-1-ol is a volatile organic compound with potential applications in the flavor and fragrance industries. While its chemical properties are documented, its natural biosynthetic pathway remains unelucidated. This technical guide provides an in-depth exploration of a putative biosynthetic pathway for this compound, drawing parallels with the well-characterized biosynthesis of the related C8 volatile, 1-octen-3-ol. This document summarizes key enzymatic reactions, presents relevant quantitative data from analogous pathways, details experimental protocols for pathway elucidation, and proposes a hypothetical biosynthetic route to stimulate further research.

Introduction

The biosynthesis of C8 volatile compounds, particularly unsaturated alcohols, is a subject of significant interest due to their contribution to the aromas of fungi, plants, and dairy products. A prominent example is 1-octen-3-ol, the characteristic "mushroom alcohol," which is generated from the oxidative cleavage of linoleic acid. While the biosynthetic pathway of 1-octen-3-ol is well-established, the origins of other C8 unsaturated alcohol isomers, such as this compound, are not yet understood. This guide synthesizes the current knowledge on the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway and extrapolates these principles to propose a plausible biosynthetic route for this compound.

The Archetypal C8 Volatile Biosynthesis: The 1-Octen-3-ol Pathway

The biosynthesis of 1-octen-3-ol in the button mushroom, Agaricus bisporus, serves as the primary model for understanding the production of C8 unsaturated alcohols. The pathway is initiated by the enzymatic oxidation of linoleic acid, a common polyunsaturated fatty acid.

Enzymatic Steps

The pathway involves a two-step enzymatic cascade:

-

Lipoxygenase (LOX) Action: A lipoxygenase enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form a fatty acid hydroperoxide. In A. bisporus, a 10R-LOX acts on linoleic acid to produce (10R)-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE).

-

Hydroperoxide Lyase (HPL) Cleavage: A hydroperoxide lyase then cleaves the 10-HPODE at the C10-C11 bond. This cleavage results in the formation of 1-octen-3-ol and the C10 oxo-acid, 10-oxo-decanoic acid.

Quantitative Data from Agaricus bisporus

The following tables summarize the quantitative data for the enzymes involved in 1-octen-3-ol biosynthesis in Agaricus bisporus.

Table 1: Optimal Reaction Conditions for 1-Octen-3-ol Production in Agaricus bisporus

| Parameter | Optimal Value | Reference |

| Temperature | 35 °C | [1] |

| pH | 7.0 - 7.5 | [1][2][3] |

| Linoleic Acid Concentration | 12 mg/g mushroom | [2][3] |

| Oxygen Concentration | 100% saturation | [3] |

Table 2: Kinetic Parameters for the Coupled LOX-HPL Reaction in Agaricus bisporus

| Parameter | Value | Reference |

| Vmax | 6 µg of 1-octen-3-ol ml⁻¹ min⁻¹ | [4] |

| Km | 0.3 x 10⁻³ M | [4] |

Table 3: Product Yield of 1-Octen-3-ol in Agaricus bisporus

| Condition | Yield | Reference |

| Predicted yield under optimal conditions | 2.7 ± 0.4 mg/g mushroom | [2][3] |

| Bioconversion yield in the presence of pure oxygen | 36% | [4] |

| Production in an oxygenated reaction medium | 380 µg/g mushroom homogenate | [4] |

Proposed Biosynthetic Pathway for this compound

Based on the established principles of the LOX-HPL pathway, a hypothetical biosynthetic route for this compound can be proposed. This pathway would also likely originate from a polyunsaturated fatty acid, with the specific regio- and stereoselectivity of the involved LOX and HPL enzymes determining the final product. A plausible precursor for a C8 alcohol with a double bond at the C4 position is linolenic acid, due to its additional double bond.

Hypothetical Enzymatic Steps

-

Lipoxygenase Action on Linolenic Acid: A putative lipoxygenase could oxygenate α-linolenic acid at the C-12 position to form 12-hydroperoxy-octadecatrienoic acid (12-HPOTE). The stereochemistry of this hydroperoxide would be critical for the subsequent cleavage reaction.

-

Novel Hydroperoxide Lyase Cleavage: A specific hydroperoxide lyase would then cleave the 12-HPOTE. A cleavage between the C8 and C9 positions of the fatty acid chain would be required to generate a C8 fragment. Subsequent reduction of the resulting aldehyde would yield this compound.

It is important to note that this proposed pathway is speculative and requires experimental validation. The substrate specificity of known HPLs primarily favors cleavage adjacent to the hydroperoxide group, leading to shorter chain aldehydes. The formation of a C8 alcohol from a C12 hydroperoxide would necessitate a different cleavage mechanism or a secondary rearrangement.

Experimental Protocols for Pathway Elucidation

To investigate the proposed biosynthetic pathway of this compound, a series of experiments are required. The following protocols are adapted from established methods for the characterization of LOX and HPL enzymes.

Lipoxygenase (LOX) Activity Assay

Principle: LOX activity can be determined spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the fatty acid hydroperoxide product.[5][6]

Materials:

-

Phosphate buffer (50 mM, pH 6.0-7.5)

-

Linoleic acid or α-linolenic acid substrate solution (10 mM sodium salt)

-

Enzyme extract (e.g., crude protein extract from a candidate organism)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the fatty acid substrate in a quartz cuvette.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product.

Hydroperoxide Lyase (HPL) Activity Assay

Principle: HPL activity can be assayed by monitoring the decrease in absorbance at 234 nm as the hydroperoxide substrate is cleaved.[7][8] Alternatively, the production of aldehyde products can be measured.

Materials:

-

Phosphate buffer (50 mM, pH 6.5)

-

Fatty acid hydroperoxide substrate (e.g., 13-HPODE or a custom-synthesized hydroperoxide)

-

Enzyme extract

-

Spectrophotometer or GC-MS system

Procedure (Spectrophotometric):

-

Prepare a reaction mixture containing phosphate buffer and the hydroperoxide substrate.

-

Start the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 234 nm.

-

Calculate the activity based on the rate of substrate consumption.

Procedure (GC-MS for Product Identification):

-

Incubate the enzyme extract with the hydroperoxide substrate in a sealed vial.

-

Stop the reaction after a specific time (e.g., by adding acid).

-

Analyze the headspace volatiles by Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the aldehyde and alcohol products.[9]

Enzyme Purification

Principle: Purification of LOX and HPL is essential for their detailed characterization. A multi-step chromatographic approach is typically employed.

General Workflow:

-

Crude Extract Preparation: Homogenize the source material (e.g., fungal mycelia, plant tissue) in a suitable buffer.

-

Ammonium Sulfate Precipitation: Fractionally precipitate proteins with ammonium sulfate to enrich for the target enzymes.

-

Ion-Exchange Chromatography: Separate proteins based on their net charge using a column such as DEAE-Sephadex.[10][11]

-

Gel Filtration Chromatography: Separate proteins based on their size using a column such as Sephadex G-100.[10]

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the established 1-octen-3-ol biosynthetic pathway, the proposed pathway for this compound, and a general experimental workflow for pathway elucidation.

Caption: Biosynthetic pathway of 1-octen-3-ol from linoleic acid.

Caption: Hypothetical biosynthetic pathway for this compound.

Caption: General experimental workflow for biosynthetic pathway elucidation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound remains an open area of research. This guide has provided a comprehensive overview of the well-established LOX-HPL pathway for 1-octen-3-ol biosynthesis as a foundational model. The proposed hypothetical pathway for this compound offers a starting point for future investigations. The detailed experimental protocols and workflow diagrams presented herein are intended to equip researchers with the necessary tools to explore and ultimately elucidate the enzymatic machinery responsible for the production of this and other valuable C8 volatile compounds. Future research should focus on screening diverse fungal and plant species for the production of this compound, followed by the isolation and characterization of the responsible lipoxygenase and hydroperoxide lyase enzymes. The identification of the genes encoding these enzymes will be crucial for their heterologous expression and potential biotechnological applications in the sustainable production of natural flavors and fragrances.

References

- 1. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lipoxygenase activity determination [protocols.io]

- 6. protocols.io [protocols.io]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. EP2118126A1 - Extracting and purifying lipoxygenase - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (Z)-4-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of (Z)-4-Octen-1-ol. Due to the limited availability of experimentally-verified public data for this specific molecule, this guide presents a comprehensive set of predicted spectral data based on established NMR principles and analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in spectral interpretation, structural elucidation, and quality control.

Molecular Structure and Atom Numbering

The structure of this compound with the standardized numbering scheme used for NMR assignments is presented below. This numbering is crucial for correlating the spectral data to the specific protons and carbons within the molecule.

Figure 1. Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in a standard deuterated solvent such as CDCl₃ are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H1 | ~3.65 | t | ~6.5 | CH₂-OH |

| H2 | ~1.58 | p | ~6.8 | CH₂-CH₂OH |

| H3 | ~2.10 | q | ~7.0 | CH₂-C=C |

| H4, H5 | ~5.38 | m | - | CH =CH |

| H6 | ~2.05 | q | ~7.2 | C=C-CH₂ |

| H7 | ~1.35 | sext | ~7.4 | CH₂-CH₃ |

| H8 | ~0.90 | t | ~7.4 | CH₃ |

| OH | Variable (e.g., ~1.5 - 4.0) | s (broad) | - | OH |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data for this compound in CDCl₃ are presented below. Chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | ~62.5 | C H₂-OH |

| C2 | ~32.3 | C H₂-CH₂OH |

| C3 | ~23.2 | C H₂-C=C |

| C4 | ~129.0 | C H=CH |

| C5 | ~130.5 | CH=C H |

| C6 | ~29.7 | C=C-C H₂ |

| C7 | ~22.6 | C H₂-CH₃ |

| C8 | ~14.1 | C H₃ |

Experimental Protocols

The following section outlines a standard experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra. If necessary, purify the sample using an appropriate technique such as distillation or chromatography.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆, benzene-d₆, or methanol-d₄ can also be used depending on the desired chemical shift dispersion and to avoid overlapping solvent signals with analyte resonances.[1]

-

Concentration: For a standard ¹H NMR spectrum, prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[2] For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Sample Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade the spectral quality, filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 220-240 ppm is standard.

-

Temperature: 298 K (25 °C).

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra to confirm the structure of this compound follows a logical progression.

Figure 2. Workflow for NMR-based structure elucidation.

References

Mass Spectrometry Fragmentation of (Z)-4-Octen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of the unsaturated fatty alcohol, (Z)-4-Octen-1-ol. The information presented herein is essential for the identification and structural elucidation of this and similar compounds in complex matrices, a critical aspect of drug development, flavor and fragrance analysis, and metabolomics.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C8H16O.[1] Its molecular weight is 128.21 g/mol .[1][2][3] The structure features an eight-carbon chain with a cis-configured double bond between carbons 4 and 5, and a primary alcohol group at the C-1 position.

| Property | Value |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | (Z)-oct-4-en-1-ol |

| CAS Number | 54393-36-1 |

Predicted Electron Ionization Mass Spectrum

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on established principles of mass spectrometry for unsaturated alcohols. The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.

| m/z | Proposed Fragment Ion | Structure of Ion | Proposed Fragmentation Pathway |

| 128 | [C8H16O]+• (Molecular Ion) | [CH3(CH2)2CH=CH(CH2)3OH]+• | Initial electron ionization |

| 110 | [C8H14]+• | [CH3(CH2)2CH=CH(CH2)2CH=CH2]+• | Loss of H2O (Dehydration) |

| 95 | [C7H11]+ | Allylic cleavage with loss of C2H5 | |

| 81 | [C6H9]+ | Allylic cleavage with loss of C3H7 | |

| 71 | [C4H7O]+ | [CH2=CH(CH2)2OH]+ | Cleavage at the double bond (gamma-cleavage) |

| 67 | [C5H7]+ | Cleavage adjacent to the double bond | |

| 55 | [C4H7]+ | [CH3CH2CH=CH]+ | Cleavage at the double bond |

| 41 | [C3H5]+ | [CH2=CH-CH2]+ | Allylic cleavage |

Proposed Fragmentation Pathways

The fragmentation of this compound in an electron ionization mass spectrometer is expected to proceed through several key pathways, as illustrated in the diagram below. The initial event is the removal of an electron to form the molecular ion (M+•) at m/z 128.

Caption: Proposed EI fragmentation pathway of this compound.

Key fragmentation mechanisms include:

-

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an ion at m/z 110.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is less likely for primary alcohols compared to secondary and tertiary alcohols, but may contribute to minor fragments.

-

Cleavage at the Double Bond: The double bond directs fragmentation. Cleavage of the allylic C-C bonds (the bonds adjacent to the double bond) is a favorable process. Furthermore, cleavage of the vinylic C-C bonds (the bonds of the double bond itself) can occur.

-

Gamma-Cleavage: Cleavage at the C3-C4 bond results in the formation of a resonance-stabilized radical and a charged fragment containing the hydroxyl group, [CH2=CH(CH2)2OH]+, with an m/z of 71.

-

Beta-Cleavage: Cleavage at the C5-C6 bond can lead to the formation of the [C4H7]+ fragment at m/z 55.

-

-

Allylic Cleavage: The presence of the double bond facilitates cleavage at the allylic positions (C-3 and C-6), which can lead to the formation of various smaller fragments, such as the prominent allyl cation [C3H5]+ at m/z 41.

Experimental Protocols

Sample Preparation:

A stock solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol. The concentration is adjusted to fall within the linear range of the instrument, typically in the low ppm (µg/mL) range.

Gas Chromatography (GC) Conditions:

| Parameter | Value |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35 - 350 |

| Scan Rate | 2 scans/sec |

The following diagram illustrates a typical experimental workflow for GC-MS analysis.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of this compound. While an experimental spectrum is not available, the predicted fragmentation patterns, based on established chemical principles, offer valuable insights for the identification and structural characterization of this compound. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this compound and related unsaturated alcohols. Researchers and scientists in drug development and other fields can utilize this information to advance their analytical capabilities.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of (Z)-4-Octen-1-ol

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of (Z)-4-Octen-1-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic IR absorption bands, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.

Predicted Infrared Spectrum and Data Presentation

The infrared spectrum of this compound is characterized by the presence of a primary alcohol and a cis-disubstituted alkene. The principal vibrational modes and their expected absorption ranges are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3500-3200 | Alcohol (O-H) | Stretching, H-bonded | Strong, Broad |

| 3100-3000 | Alkene (=C-H) | Stretching | Medium |

| 2960-2850 | Alkane (C-H) | Stretching | Strong |

| 1660-1640 | Alkene (C=C) | Stretching | Weak to Medium |

| 1470-1450 | Alkane (C-H) | Bending (Scissoring) | Medium |

| 1260-1050 | Alcohol (C-O) | Stretching | Strong |

| 730-665 | cis-Alkene (=C-H) | Out-of-plane Bending | Strong, Broad |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining the IR spectrum of a pure liquid sample such as this compound.

Method 1: Neat Spectrum using Salt Plates

This traditional method involves creating a thin liquid film between two infrared-transparent salt plates.

Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

This compound sample

-

Acetone (for cleaning)

-

Kimwipes

-

Desiccator for storing salt plates

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a small amount of dry NaCl or KBr powder on a clean cloth and then rinse with a minimal amount of acetone, allowing it to evaporate completely. Store the plates in a desiccator when not in use.

-

Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[1][2]

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film.[1] Avoid applying excessive pressure to prevent cracking the plates.

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty instrument to account for atmospheric water and carbon dioxide.

-

Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After analysis, clean the salt plates thoroughly with acetone and return them to the desiccator.[1]

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This modern technique is simpler and requires less sample preparation.

Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample

-

Micropipette

-

Solvent for cleaning (e.g., ethanol or isopropanol)

-

Kimwipes

Procedure:

-

Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Using a micropipette, place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.[3]

-

If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.[3]

-

Acquire the IR spectrum of the sample.

-

After the measurement, clean the ATR crystal by wiping it with a Kimwipe soaked in an appropriate solvent, such as ethanol.[3]

Visualization of Spectral Correlations

The following diagrams illustrate the relationships between the functional groups of this compound and their characteristic regions in the infrared spectrum.

References

Physical properties of (Z)-4-Octen-1-ol (boiling point, density)

An In-depth Technical Guide to the Physical Properties of (Z)-4-Octen-1-ol

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and related industries. This document summarizes empirical data, outlines detailed experimental protocols for the determination of these properties, and provides a visual representation of the general experimental workflow.

Quantitative Data Summary

The physical properties of this compound are critical for its handling, formulation, and application in various scientific contexts. The boiling point and density are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 174.00 to 176.00 °C | @ 760.00 mm Hg[1][2] |

| Density | 0.844 to 0.851 g/cm³ | @ 25.00 °C[1][3] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] The capillary method is a common and effective technique for determining the boiling point of small quantities of a liquid.[5]

Materials:

-

Sample of this compound

-

Capillary tube (sealed at one end)

-

Fusion tube or small test tube

-

Thermometer

-

Heating apparatus (e.g., oil bath or MelTemp apparatus)[6]

-

Stirring apparatus

-

Beaker

Procedure:

-

A small amount of the liquid sample, this compound, is introduced into a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is immersed in a heating bath (e.g., oil bath) which allows for uniform heat distribution.[7]

-

The heating bath is gradually heated, and the temperature is monitored.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

The heat is then slightly reduced, allowing the liquid to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The procedure should be repeated to ensure accuracy.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[8][9] The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Sample of this compound

-

Pycnometer or a graduated cylinder[10]

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[10]

-

A known volume of this compound is added to the pycnometer or graduated cylinder. When using a graduated cylinder, the volume is read from the bottom of the meniscus.[10]

-

The temperature of the liquid is recorded, as density is temperature-dependent.[8]

-

The combined mass of the container and the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.[10]

-

The density is then calculated using the formula: Density = Mass / Volume.[9]

-

For higher precision, the measurements should be repeated multiple times, and the average density calculated.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the physical properties of a liquid compound.

Caption: General workflow for determining boiling point and density.

References

- 1. This compound, 54393-36-1 [thegoodscentscompany.com]

- 2. parchem.com [parchem.com]

- 3. 4-Octen-1-ol, (4Z)- | C8H16O | CID 5352836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. phillysim.org [phillysim.org]

- 7. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility of (Z)-4-Octen-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (Z)-4-Octen-1-ol, a key intermediate in organic synthesis and a component of various natural products. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development. This document outlines its predicted solubility based on physicochemical properties, provides a general experimental protocol for quantitative determination, and visualizes the workflow for such an analysis.

Predicted Solubility Profile

This compound is an eight-carbon alcohol containing a cis-configured double bond. Its molecular structure, featuring both a polar hydroxyl (-OH) group and a nonpolar octenyl chain, grants it amphiphilic character. This structure dictates its solubility based on the principle of "like dissolves like."

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structure and the known properties of similar C8 alcohols like 1-octanol, a qualitative and predicted solubility profile can be established. The polar hydroxyl group allows for hydrogen bonding with protic solvents, while the significant nonpolar carbon chain favors interaction with nonpolar solvents.

The following table summarizes the expected solubility behavior of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong favorable interactions with small polar protic solvents. |

| Polar Aprotic | Acetone, THF, DMSO | Soluble to Miscible | Capable of dipole-dipole interactions and can accept hydrogen bonds from the solute's hydroxyl group. The nonpolar backbone further enhances solubility in solvents like Tetrahydrofuran (THF). |

| Nonpolar | Hexane, Toluene | Soluble | The long, eight-carbon chain dominates the molecule's character, leading to strong van der Waals forces and favorable interactions with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | Soluble to Miscible | DCM can effectively solvate the nonpolar portion of the molecule, and its moderate polarity interacts sufficiently with the hydroxyl group to ensure high solubility. |

Standard Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of liquid solutes in liquid solvents.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Hexane, Ethanol)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE or other solvent-compatible material)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct, undissolved phase of the solute should be visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be established in preliminary experiments.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient period (e.g., 24 hours) to allow for complete phase separation. The excess undissolved this compound should form a distinct layer or settle.

-

Sample Extraction: Carefully extract an aliquot from the clear, saturated solvent phase using a pipette or syringe. Avoid disturbing the undissolved solute layer.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter compatible with the solvent to remove any microscopic, undissolved droplets.

-

Dilution: Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for the isothermal shake-flask solubility determination method.

(Z)-4-Octen-1-ol: A Technical Overview of a Flavor and Fragrance Compound

For the attention of: Researchers, scientists, and drug development professionals.

October 27, 2025

Abstract

Chemical and Physical Properties

(Z)-4-Octen-1-ol, also known as cis-4-Octenol, is a colorless liquid with a powerful, sweet, and earthy odor, often with a strong herbaceous note.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H16O | PubChem[1][2][3] |

| Molecular Weight | 128.21 g/mol | PubChem[1][2] |

| CAS Number | 54393-36-1 | The Good Scents Company[4], Parchem[5] |

| Appearance | Colorless clear liquid | Parchem[5] |

| Specific Gravity | 0.844 to 0.851 @ 25°C | The Good Scents Company[4] |

| Refractive Index | 1.444 to 1.450 @ 20°C | The Good Scents Company[4] |

| Boiling Point | 174 to 176 °C @ 760 mmHg | Parchem[5] |

| Vapor Pressure | 0.106 mmHg @ 25°C (estimated) | Parchem[5] |

| Flash Point | 170 °F (76.7 °C) (TCC, estimated) | The Good Scents Company[4] |

| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company[4] |

Regulatory Status and Use

This compound is recognized for its use as a flavoring agent in the food industry.

-

FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated cis-4-Octenol as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance.[4] Its FEMA number is 4354.[1][4]

-

JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated cis-4-octenol and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1]

Biological Activity: A Data Gap

A comprehensive search of scientific literature, including toxicological and pharmacological databases, did not yield specific studies on the biological activity of this compound. There is a notable absence of published in vitro or in vivo research investigating its mechanism of action, potential receptor interactions, or signaling pathways.

This lack of data for this compound is in stark contrast to its isomer, 1-octen-3-ol (often called "mushroom alcohol"). 1-Octen-3-ol has been studied for various biological effects, including:

-

Cytotoxicity: Studies have demonstrated the cytotoxic effects of 1-octen-3-ol in human embryonic stem cells.

-

Antimicrobial Activity: Research has indicated that 1-octen-3-ol possesses antimicrobial properties against certain bacteria and fungi.

-

Insect Attraction: It is a known attractant for various insects, including mosquitoes.

It is crucial to emphasize that the biological activities of 1-octen-3-ol cannot be extrapolated to this compound due to structural differences that can significantly alter molecular interactions with biological systems.

Experimental Protocols: A Call for Future Research

Given the absence of published studies on the biological activity of this compound, no established experimental protocols can be cited. To address this knowledge gap, future research could employ a range of standard assays, including but not limited to:

In Vitro Toxicity Assays

-

Cell Viability Assays: (e.g., MTT, MTS, LDH release) to assess cytotoxicity in various cell lines (e.g., hepatocytes, neurons, intestinal cells).

-

Genotoxicity Assays: (e.g., Ames test, micronucleus assay) to evaluate the potential for DNA damage.

-

Receptor Binding Assays: To screen for potential interactions with known cellular receptors.

In Vivo Toxicological Studies

-

Acute and Chronic Toxicity Studies: In animal models to determine LD50 values and assess long-term health effects.

-

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Signaling Pathways: Unexplored Territory

As no specific biological targets or mechanisms of action have been identified for this compound, there are no described signaling pathways to visualize. Future research that identifies a specific biological effect would necessitate further investigation into the underlying molecular pathways.

To illustrate a hypothetical workflow for future investigation, should a biological activity be identified, the following diagram outlines a general approach.

Caption: A generalized workflow for investigating the biological activity of a compound like this compound.

Conclusion

This compound is a well-characterized compound in the context of its physicochemical properties and its application as a flavoring agent. However, there is a significant lack of publicly available data on its biological activity. This represents a critical knowledge gap, particularly for a substance that is intentionally added to food. The scientific community is encouraged to undertake research to elucidate the potential physiological effects of this compound to ensure a comprehensive understanding of its safety profile and to explore any potential therapeutic applications. For professionals in drug development, while this compound is not currently associated with therapeutic effects, its structural motifs could be of interest in medicinal chemistry programs, pending further biological evaluation.

References

(Z)-4-Octen-1-ol as a Semiochemical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-4-Octen-1-ol, a volatile organic compound with potential applications as a semiochemical or pheromone in insect pest management and drug development. While research on this specific compound is emerging, this document consolidates available data on its chemical properties, explores its potential biological activity by examining related compounds, and details the experimental protocols and signaling pathways relevant to its study.

Chemical and Physical Properties of this compound

This compound is an unsaturated fatty alcohol with a characteristic sweet, earthy, and herbaceous odor.[1][2] Its chemical and physical properties are summarized in Table 1. Understanding these properties is crucial for its synthesis, purification, and formulation in experimental and applied contexts.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [1][3] |

| Molecular Weight | 128.21 g/mol | [1][3] |

| CAS Number | 54393-36-1 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, earthy, herbal | [1][2] |

| Boiling Point | 174.00 to 176.00 °C @ 760.00 mm Hg | [4] |

| Vapor Pressure | 0.106000 mmHg @ 25.00 °C (estimated) | [4] |

| Specific Gravity | 0.844 to 0.851 @ 25.00 °C | [5] |

| Refractive Index | 1.444 to 1.450 @ 20.00 °C | [5] |

| Solubility | Insoluble in water; soluble in alcohol and non-polar organic solvents. | [2] |

Biological Activity as a Semiochemical

The role of this compound as a semiochemical is not yet extensively documented. However, studies on structurally similar C8 unsaturated alcohols, such as 1-octen-3-ol, indicate that these compounds can act as potent attractants or repellents for a variety of insect species.[6][7] For instance, 1-octen-3-ol is a known attractant for many species of mosquitoes and biting flies, often acting synergistically with carbon dioxide.[8][9]

Limited research on a closely related analog, (Z)-4-hexen-1-ol, has shown a depressive effect on trap catches of the Asian tiger mosquito, Aedes albopictus, when used in the presence of CO₂, suggesting a potential repellent or deterrent activity in this species.[5] This finding highlights the importance of empirical testing to determine the specific behavioral effects of this compound on target insect species.

Table 2: Behavioral Response of Aedes albopictus to an Alkenol Analog of this compound

| Compound | Insect Species | Assay Type | Olfactory Cue(s) | Behavioral Response | Reference |

| (Z)-4-Hexen-1-ol | Aedes albopictus | Semi-field trap | Carbon Dioxide | Significantly depressed trap catches | [5] |

Note: This table presents data for a structural analog due to the current lack of published quantitative behavioral data for this compound.

Experimental Protocols for Evaluating Semiochemical Activity

To assess the potential of this compound as a semiochemical, standardized bioassays are required. The following are detailed methodologies for two key experimental procedures.

Electroantennography is a technique used to measure the electrical output of an insect's entire antenna in response to an odor stimulus. It provides a measure of the overall olfactory sensitivity of the antenna to a specific compound.

Methodology:

-

Insect Preparation: An adult insect is immobilized, and the head is excised. Two glass capillary electrodes, filled with a saline solution (e.g., insect Ringer's solution), are used. The reference electrode is inserted into the back of the head, and the recording electrode is placed over the tip of one antenna.

-

Odorant Delivery: A purified air stream is continuously passed over the antenna. A known concentration of this compound, dissolved in a solvent like hexane, is applied to a filter paper strip inside a Pasteur pipette. A puff of air is then passed through the pipette, delivering the odorant into the main air stream.

-

Data Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded using specialized software. The amplitude of the depolarization is measured in millivolts (mV).

-

Controls: A solvent-only control is used to ensure that the response is to the test compound and not the solvent. A standard reference compound (e.g., 1-hexanol) is often used to normalize responses across different preparations.

-

Dose-Response: A range of concentrations of this compound should be tested to generate a dose-response curve, which can reveal the threshold of detection and the saturation level of the antennal receptors.

A Y-tube olfactometer is a common behavioral assay used to determine the preference of an insect for one of two odor choices.

Methodology:

-

Apparatus Setup: A Y-shaped glass or plastic tube is used. A purified and humidified air stream is passed through each arm of the 'Y'. The air from each arm converges at the junction and flows out through the base of the 'Y'.

-

Odor Introduction: The test compound, this compound, is introduced into the airflow of one arm (the "treatment" arm). The other arm receives only the solvent control (the "control" arm). The flow rate of air in both arms must be equal.

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Data Collection: The insect's choice is recorded when it moves a set distance into either the treatment or control arm. The time taken to make a choice is also recorded. A "no choice" is recorded if the insect does not move into either arm within a specified time period.

-

Replication and Randomization: The experiment is replicated with a sufficient number of insects to allow for statistical analysis. The positions of the treatment and control arms are switched between trials to avoid any positional bias.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test, such as a chi-squared test or a binomial test, to determine if there is a significant preference or avoidance of the test compound.

Signaling Pathways in Insect Olfaction

The detection of odorants by insects is a complex process that involves the binding of volatile molecules to olfactory receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs). This binding event initiates a signal transduction cascade that ultimately leads to the generation of an action potential. While the specific pathway for this compound is not yet elucidated, two primary pathways are known to be involved in insect olfaction.

In this canonical pathway, the binding of an odorant to an OR, which is a type of G-protein coupled receptor, activates a G-protein. This in turn activates adenylate cyclase, leading to the production of cyclic AMP (cAMP). cAMP then directly gates a cyclic nucleotide-gated ion channel, causing an influx of cations and depolarization of the neuron.

An alternative pathway involves the activation of phospholipase C (PLC) by the G-protein, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[10] IP₃ then binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm.[10][11] This increase in intracellular calcium can then activate other ion channels, leading to depolarization.[11][12]

Diagram 1: Generalized Insect Olfactory Signaling Pathway

Caption: A generalized model of insect olfactory signal transduction pathways.

Diagram 2: Experimental Workflow for Semiochemical Bioassay

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. Identification, synthesis, and field evaluation of the sex pheromone of the citrus fruit borer Ecdytolopha aurantiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semi-field evaluation of several novel alkenol analogs of 1-octen-3-ol as attractants to adult Aedes albopictus and Culex quinquefasciatus [pherobase.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Octen-3-ol, attractive semiochemical for foreign grain beetle,Ahasverus advena (Waltl) (Coleoptera: Cucujidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlling mosquitoes with semiochemicals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Olfactory Enigma of (Z)-4-Octen-1-ol: An In-depth Technical Guide to a Closely Related Analog, 1-Octen-3-ol

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the olfactory response of insects to (Z)-4-Octen-1-ol. Extensive searches of scientific databases did not yield specific data on its effects as an attractant or repellent, the olfactory receptors involved in its detection, or the downstream signaling pathways it may trigger in any insect species. The available information is limited to its chemical and physical properties.

In contrast, its structural isomer, 1-octen-3-ol, is a well-documented and potent semiochemical that elicits strong olfactory responses in a wide range of insects, particularly hematophagous species. This technical guide will provide an in-depth analysis of the olfactory response of insects to 1-octen-3-ol, serving as a comprehensive proxy and a foundational resource for researchers and drug development professionals. The methodologies and principles detailed herein are directly applicable to the future study of this compound and other novel semiochemicals.

Quantitative Olfactory Responses to 1-Octen-3-ol

The following tables summarize the electrophysiological and behavioral responses of various insect species to 1-octen-3-ol, highlighting its dual role as both an attractant and a repellent, often in a species- and concentration-dependent manner.

Table 1: Electrophysiological Responses of Insect Olfactory Receptor Neurons (ORNs) to 1-Octen-3-ol

| Insect Species | Olfactory Sensillum/Receptor | Response to (R)-(-)-1-octen-3-ol | Response to (S)-(+)-1-octen-3-ol | Reference |

| Aedes aegypti | Maxillary palp basiconic sensilla ("C" neuron) | Exquisitely sensitive; high firing rate at low doses | Over 100-fold higher stimulus dose required for comparable response | [1] |

| Aedes aegypti | AaegOR8 (expressed in heterologous system) | Selectively sensitive | Lesser response | [1] |